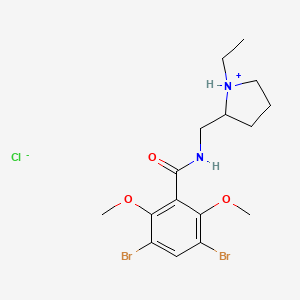
2,2',3,3',4,4',5,5',6,6'-Decanitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is a highly nitrated organic compound It is a derivative of biphenyl, where each phenyl ring is substituted with five nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl typically involves the nitration of biphenyl. The process requires a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the biphenyl rings.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyls.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including high-energy materials and explosives.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactive species. The pathways involved include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fluorinated derivative with different chemical properties.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachloro-1,1’-biphenyl: A chlorinated analogue with distinct reactivity.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is unique due to its high degree of nitration, which imparts specific chemical and physical properties
Propriétés
Numéro CAS |
84647-88-1 |
|---|---|
Formule moléculaire |
C12N10O20 |
Poids moléculaire |
604.18 g/mol |
Nom IUPAC |
1,2,3,4,5-pentanitro-6-(2,3,4,5,6-pentanitrophenyl)benzene |
InChI |
InChI=1S/C12N10O20/c23-13(24)3-1(4(14(25)26)8(18(33)34)11(21(39)40)7(3)17(31)32)2-5(15(27)28)9(19(35)36)12(22(41)42)10(20(37)38)6(2)16(29)30 |
Clé InChI |
BOLMRKSMYRIFKC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


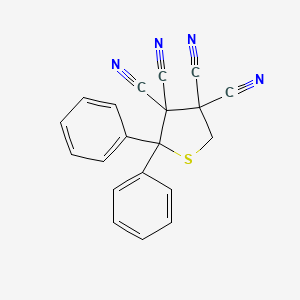
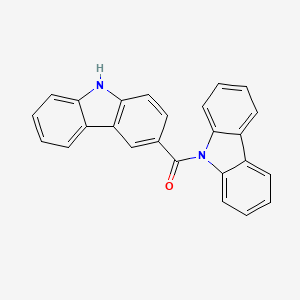
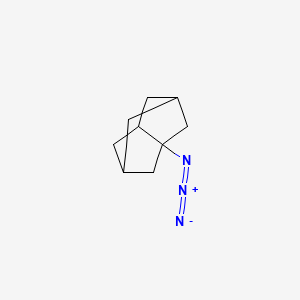
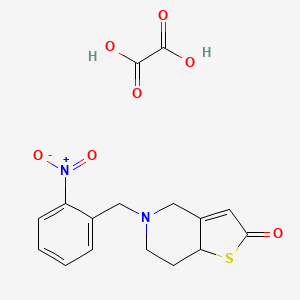
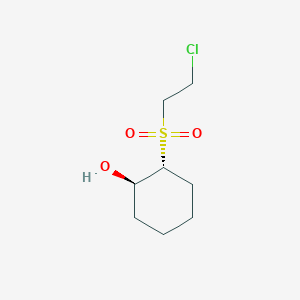
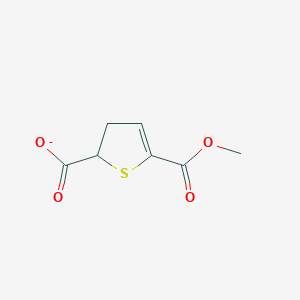
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
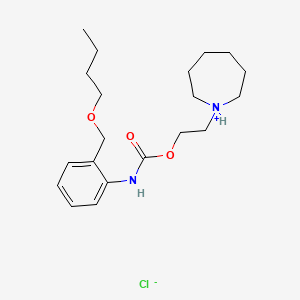
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
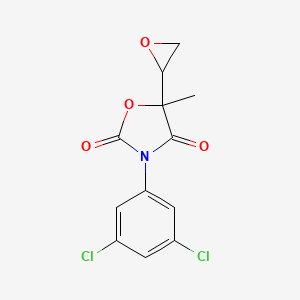
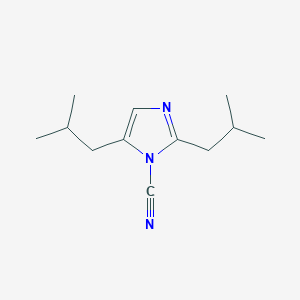

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
